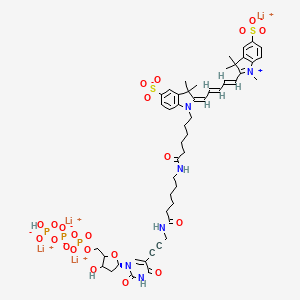

Sulfo-Cy5 dUTP

Beschreibung

Sulfo-Cyanine5 deoxyuridine triphosphate (Sulfo-Cy5 dUTP) is a fluorescently labeled nucleotide analog widely used in genomic, proteomic, and cellular studies for nucleic acid labeling. Its structure comprises a deoxyuridine triphosphate backbone conjugated to a sulfonated Cy5 fluorophore, characterized by the molecular formula C₄₉H₆₆N₆Li₄O₂₂P₃S₂ and a molecular weight of 1275.89 g/mol . Key properties include:

- Excitation/Emission: 646 nm / 662 nm (far-red spectrum) .

- Fluorescence Quantum Yield: 0.28, ensuring high brightness .

- Water Solubility: Enhanced by sulfonate groups, reducing aggregation and improving biocompatibility .

- Applications: Enzymatic incorporation into DNA/RNA for fluorescence in situ hybridization (FISH), real-time PCR, and live-cell imaging .

Its stability requires storage at -20°C in inert, light-protected conditions to prevent photodegradation .

Eigenschaften

Molekularformel |

C50H61Li4N6O22P3S2 |

|---|---|

Molekulargewicht |

1283.0 g/mol |

IUPAC-Name |

tetralithium;(2E)-1-[6-[[6-[3-[1-[(2S)-4-hydroxy-5-[[[[hydroxy(oxido)phosphoryl]oxy-oxidophosphoryl]oxy-oxidophosphoryl]oxymethyl]oxolan-2-yl]-2,4-dioxopyrimidin-5-yl]prop-2-ynylamino]-6-oxohexyl]amino]-6-oxohexyl]-3,3-dimethyl-2-[(2E,4E)-5-(1,3,3-trimethyl-5-sulfonatoindol-1-ium-2-yl)penta-2,4-dienylidene]indole-5-sulfonate |

InChI |

InChI=1S/C50H65N6O22P3S2.4Li/c1-49(2)36-28-34(82(69,70)71)21-23-38(36)54(5)42(49)17-9-6-10-18-43-50(3,4)37-29-35(83(72,73)74)22-24-39(37)55(43)27-14-8-12-20-44(58)51-25-13-7-11-19-45(59)52-26-15-16-33-31-56(48(61)53-47(33)60)46-30-40(57)41(76-46)32-75-80(65,66)78-81(67,68)77-79(62,63)64;;;;/h6,9-10,17-18,21-24,28-29,31,40-41,46,57H,7-8,11-14,19-20,25-27,30,32H2,1-5H3,(H8-,51,52,53,58,59,60,61,62,63,64,65,66,67,68,69,70,71,72,73,74);;;;/q;4*+1/p-4/t40?,41?,46-;;;;/m0..../s1 |

InChI-Schlüssel |

XUOUVZOCIBKQEC-QUTHGBLSSA-J |

Isomerische SMILES |

[Li+].[Li+].[Li+].[Li+].CC1(C2=C(C=CC(=C2)S(=O)(=O)[O-])[N+](=C1/C=C/C=C/C=C/3\C(C4=C(N3CCCCCC(=O)NCCCCCC(=O)NCC#CC5=CN(C(=O)NC5=O)[C@@H]6CC(C(O6)COP(=O)([O-])OP(=O)([O-])OP(=O)(O)[O-])O)C=CC(=C4)S(=O)(=O)[O-])(C)C)C)C |

Kanonische SMILES |

[Li+].[Li+].[Li+].[Li+].CC1(C2=C(C=CC(=C2)S(=O)(=O)[O-])[N+](=C1C=CC=CC=C3C(C4=C(N3CCCCCC(=O)NCCCCCC(=O)NCC#CC5=CN(C(=O)NC5=O)C6CC(C(O6)COP(=O)([O-])OP(=O)([O-])OP(=O)(O)[O-])O)C=CC(=C4)S(=O)(=O)[O-])(C)C)C)C |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Sulfo-Cy5 deoxyuridine triphosphate is synthesized by incorporating a sulfo-Cy5 dye into the deoxyuridine triphosphate molecule. The synthetic process involves the activation of the nucleoside for enzymatic labeling, which is achieved through specific reaction conditions that ensure the efficient incorporation of the dye .

Industrial Production Methods

Industrial production of Sulfo-Cy5 deoxyuridine triphosphate typically involves large-scale synthesis using automated systems to ensure consistency and high yield. The process includes purification steps to remove any unreacted starting materials and by-products, ensuring the final product’s purity and quality .

Analyse Chemischer Reaktionen

Types of Reactions

Sulfo-Cy5 deoxyuridine triphosphate primarily undergoes enzymatic reactions, particularly those involving DNA polymerases. These reactions include:

Incorporation into DNA: The compound is incorporated into DNA strands during polymerase reactions, resulting in fluorescently labeled DNA.

Substitution Reactions: The sulfo-Cy5 dye can be substituted onto the deoxyuridine triphosphate molecule through specific chemical reactions.

Common Reagents and Conditions

Common reagents used in the reactions involving Sulfo-Cy5 deoxyuridine triphosphate include DNA polymerases such as Taq polymerase and phi29 DNA polymerase. The reactions are typically carried out under conditions that favor the efficient incorporation of the dye, such as optimal temperature and pH .

Major Products

The major product formed from these reactions is fluorescently labeled DNA, which can be used in various applications such as fluorescence microscopy and flow cytometry .

Wissenschaftliche Forschungsanwendungen

Sulfo-Cy5 deoxyuridine triphosphate has a wide range of applications in scientific research, including:

Wirkmechanismus

Sulfo-Cy5 deoxyuridine triphosphate exerts its effects through the incorporation of the sulfo-Cy5 dye into DNA strands during enzymatic reactions. The dye’s far-red emission allows for the visualization of labeled DNA under fluorescence microscopy. The molecular targets include DNA polymerases, which facilitate the incorporation of the modified nucleotide into the DNA strand .

Vergleich Mit ähnlichen Verbindungen

Sulfo-Cy5 dUTP vs. Non-Sulfonated Cy5-dUTP

Key Findings :

Sulfo-Cy5 dUTP vs. Sulfo-Cy3 dUTP

Key Findings :

Sulfo-Cy5 dUTP vs. AHP dUTP (Azide-Modified dUTP)

Key Findings :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.